REACTION_CXSMILES
|
Cl[C:2]1[S:3][CH:4]=[C:5]([Cl:7])[N:6]=1.NC1C=C(C2SC([N:21]3[CH2:27][CH2:26][CH2:25][NH:24][C:23](=[O:28])[CH2:22]3)=NC=2)C=C(C)C=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].CS(C)=O>CC(O)C.C(Cl)(Cl)Cl.O>[Cl:7][C:5]1[N:6]=[C:2]([N:21]2[CH2:27][CH2:26][CH2:25][NH:24][C:23](=[O:28])[CH2:22]2)[S:3][CH:4]=1 |f:2.3.4.5,7.8|
|
Name
|
|
Quantity
|
405 mg
|
Type
|
reactant
|
Smiles
|
ClC=1SC=C(N1)Cl
|
Name
|
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=C(C1)C)C1=CN=C(S1)N1CC(NCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=C(C1)C)C1=CN=C(S1)N1CC(NCCC1)=O
|
Name
|
potassium phosphate tribasic
|
Quantity
|
1395 mg
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
IPA CHCl3
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O.C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
NaHCO3(sat.)
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled condenser
|
Type
|
EXTRACTION
|
Details
|
The resulting suspension was extracted with 10% IPA/CHCl3
|
Type
|
WASH
|
Details
|
washed successively with water and brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
purified by preparative HPLC Normal phase
|
Type
|
WASH
|
Details
|
eluting with CH2Cl2/MeOH (0-30%)
|
Type
|
CUSTOM
|
Details
|
The 3rd peak was collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=C(SC1)N1CC(NCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.773 mmol | |
AMOUNT: MASS | 179 mg | |
YIELD: PERCENTYIELD | 29.4% | |
YIELD: CALCULATEDPERCENTYIELD | 29.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |